2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide

Description

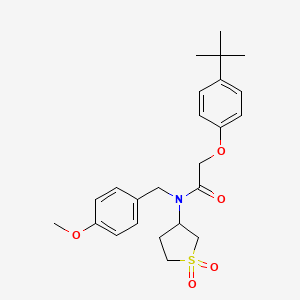

The compound 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide is a structurally complex acetamide derivative characterized by three distinct moieties:

- Aromatic phenoxy group: A 4-tert-butylphenoxy substituent, contributing significant lipophilicity and steric bulk.

- Acetamide core: Serves as the central scaffold, enabling diverse substitution patterns.

- N-substituents: The nitrogen atom is bonded to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) and a 4-methoxybenzyl group, which may enhance solubility and metabolic stability.

Properties

Molecular Formula |

C24H31NO5S |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H31NO5S/c1-24(2,3)19-7-11-22(12-8-19)30-16-23(26)25(20-13-14-31(27,28)17-20)15-18-5-9-21(29-4)10-6-18/h5-12,20H,13-17H2,1-4H3 |

InChI Key |

NJGHRYATHUBEDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. The IUPAC name reflects its complex structure that includes a tert-butylphenoxy group and a tetrahydrothiophen moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | UEVRVPDRZYJJST-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The synthetic route may include the reaction of 4-tert-butylphenol with chloroacetyl chloride followed by subsequent reactions with amines and thiophenes to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the 4-tert-butylphenoxy scaffold exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific cellular pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases such as Parkinson's disease. Preliminary results suggest that it may have dual-target activity, potentially influencing both monoamine oxidase B (MAO B) and histamine receptors, which are critical in the regulation of neurotransmitters .

Case Studies

- Study on Antimicrobial Activity : A series of derivatives based on the 4-tert-butylphenoxy scaffold were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a study published in PubMed, derivatives were tested against various cancer cell lines, revealing IC50 values below 20 µM for certain derivatives in breast cancer cells, indicating strong anticancer potential .

- Neuroprotection Investigation : A compound similar to the target molecule was evaluated in a model of oxidative stress-induced neurotoxicity. It was found to significantly reduce cell death in SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, suggesting potential neuroprotective effects .

Comparison with Similar Compounds

Structural Analogues with Modified N-Substituents

N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-Methoxyphenoxy)Acetamide ()

- Key Differences: Phenoxy substituent: 2-Methoxyphenoxy vs. 4-tert-butylphenoxy in the target compound. Benzyl group: 4-Chlorobenzyl vs. 4-methoxybenzyl.

- Impact on Properties: The 4-chloro group increases electronegativity and may enhance binding to hydrophobic pockets, whereas the 4-methoxy group in the target compound improves solubility through hydrogen bonding . Molecular Formula: C₂₀H₂₂ClNO₅S (Molar Mass: 423.91 g/mol) vs. the target compound’s estimated formula (C₂₄H₃₀N₂O₅S; ~482.6 g/mol), reflecting increased bulk from the tert-butyl group.

N,N-Diethyl-2-(4-tert-Butylphenoxy)Acetamide ()

- Key Differences :

- N-substituents : Diethyl groups vs. the target’s sulfone-heterocycle and methoxybenzyl.

- The sulfone in the target compound may enhance metabolic stability and hydrogen-bonding capacity.

Analogues with Modified Phenoxy Groups

N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (, Compound 30)

- Key Differences: Phenoxy substituent: 4-Butyryl-2-fluorophenoxy vs. 4-tert-butylphenoxy. N-substituent: n-Butyl vs. complex heterocyclic groups.

- Physical Data: Rf = 0.32, Yield = 82%, Melting Point = 75°C (vs. target compound’s unknown data) .

Pharmacologically Active Acetamide Derivatives

Thiazole-Pyrazole Hybrids ()

- Key Differences: Thiazole and pyrazole moieties replace the phenoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.